molecular formula C9H15N3O B12975221 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

Cat. No.: B12975221
M. Wt: 181.23 g/mol
InChI Key: NLEWAABYNPMRSU-UHFFFAOYSA-N
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Description

3-Methoxy-5-(1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a methoxy group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds. This reaction is often catalyzed by transition metals such as copper or silver under mild conditions.

    Substitution on the Piperidine Ring: The piperidine ring can be functionalized by introducing a methoxy group through nucleophilic substitution reactions. This step may involve the use of methanol and a suitable base, such as sodium hydride, to facilitate the substitution.

    Coupling of Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings. This can be achieved through a variety of methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include the use of high-pressure reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-(1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical, which can further react to form aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-Methoxy-5-(1H-pyrazol-4-yl)piperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and inflammatory diseases.

    Biological Studies: The compound is used in studies investigating the interaction of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-(1H-pyrazol-4-yl)pyridine: Similar structure but with a pyridine ring instead of a piperidine ring.

    3-Methoxy-5-(1H-pyrazol-4-yl)pyrazole: Contains two pyrazole rings.

    3-Methoxy-5-(1H-pyrazol-4-yl)benzene: Features a benzene ring instead of a piperidine ring.

Uniqueness

3-Methoxy-5-(1H-pyrazol-4-yl)piperidine is unique due to the combination of its piperidine and pyrazole rings, which confer specific steric and electronic properties. This unique structure allows for distinct interactions with biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-methoxy-5-(1H-pyrazol-4-yl)piperidine

InChI

InChI=1S/C9H15N3O/c1-13-9-2-7(3-10-6-9)8-4-11-12-5-8/h4-5,7,9-10H,2-3,6H2,1H3,(H,11,12)

InChI Key

NLEWAABYNPMRSU-UHFFFAOYSA-N

Canonical SMILES

COC1CC(CNC1)C2=CNN=C2

Origin of Product

United States

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